2-Hydroxycyclopent-2-en-1-one
Overview
Description
2-Hydroxycyclopent-2-en-1-one, also known as 2-Hydroxy-2-cyclopenten-1-one, is an organic compound with the molecular formula C5H6O2. It is a cyclic enol-ketone that features a hydroxyl group attached to a cyclopentenone ring. This compound is known for its role in various chemical reactions and its presence in natural products and synthetic intermediates .
Mechanism of Action
Target of Action
It’s known that this compound is often used in the fragrance and flavor industry as a synthetic aromatic compound intermediate . It also participates in various organic synthesis reactions .
Mode of Action
The exact mode of action of 2-Hydroxycyclopent-2-en-1-one is not well-documented. As an intermediate in the synthesis of aromatic compounds, it likely interacts with other molecules to form complex structures. It can act as a dienophile in Diels-Alder reactions .
Biochemical Pathways
As an intermediate in organic synthesis, it likely plays a role in the formation of various complex organic compounds .
Pharmacokinetics
Given its use in the fragrance industry, it’s likely that it has good solubility in both water and organic solvents .
Result of Action
As an intermediate in the synthesis of aromatic compounds, it likely contributes to the formation of complex structures with distinct aromatic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidizing agents . The compound is volatile, and inhalation of its vapors should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopent-2-en-1-one can be synthesized through several methods. One common laboratory method involves the reaction of cyclopentadiene with sodium hypochlorite to form a chloroketone intermediate, which is then hydrolyzed to yield this compound . Another method involves the oxidation of cyclopentene using a suitable oxidizing agent, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene in the presence of a palladium catalyst, followed by oxidation and hydrolysis steps. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentenones, amine-substituted cyclopentenones.
Scientific Research Applications
2-Hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxycyclopent-2-en-1-one can be compared with other similar compounds, such as:
3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: This compound has additional methyl groups, which can influence its reactivity and physical properties.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: The ethyl group provides different steric and electronic effects compared to the parent compound.
Uniqueness: this compound is unique due to its simple structure and versatile reactivity, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-hydroxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h2,6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKYMRPOKFYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146839 | |
Record name | 2-Hydroxycyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-98-8 | |
Record name | 2-Hydroxy-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10493-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2-cyclopentenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxycyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxycyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-2-CYCLOPENTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ8L4K1DLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hydroxycyclopent-2-en-1-one in natural product chemistry?
A1: this compound derivatives are found in various plant extracts and have demonstrated potential for biological activity. For instance, 4-ethyl-2-hydroxycyclopent-2-en-1-one was identified in the leaf extracts of Rumex vesicarius [], a plant traditionally used in Saudi Arabia for medicinal purposes. This compound was also detected in Ayurvedic medicines like Aragwadharishtam [] and Modified Arjunarishta [], highlighting its potential relevance in traditional medicine.
Q2: Can you elaborate on the antimicrobial activity associated with this compound derivatives?
A2: While the specific mechanism of action of 4-ethyl-2-hydroxycyclopent-2-en-1-one remains to be fully elucidated, its presence in Rumex vesicarius extracts, which displayed moderate to strong antimicrobial activity against various bacterial strains, suggests a potential role in the plant's defense mechanism []. Further research is needed to confirm its direct antimicrobial activity and explore potential mechanisms.
Q3: How is this compound used in organic synthesis?
A3: 2-Hydroxycyclopent-2-en-1-ones, particularly 3-aryl-substituted derivatives, are valuable starting materials in asymmetric synthesis. They can undergo asymmetric oxidation to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids []. This reaction is influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups generally leading to higher yields but lower enantioselectivity.
Q4: Are there any known nematicidal activities associated with this compound derivatives?
A4: Interestingly, a novel this compound derivative, 4(S)-butoxy-3-(butoxymethyl)-2-hydroxycyclopent-2-en-1-one, was isolated from the endoparasitic fungus Drechmeria coniospora YMF1.01759 []. While this specific compound wasn't directly tested for nematicidal activity, another metabolite from the same fungus, 5-hydroxymethylfuran-2-carboxylic acid, showed significant toxicity against the root knot nematode Meloidogyne incognita and inhibited egg hatching []. This finding highlights the potential of exploring D. coniospora and its metabolites, including structurally related this compound derivatives, for developing novel nematicides.
Q5: What analytical techniques are employed to characterize this compound and its derivatives?
A5: Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and characterizing this compound and its derivatives in complex mixtures like plant extracts and fungal cultures [, , , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, allowing for structural identification by comparing the obtained spectra to reference databases.
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